N-PHENETHYL-N'-(3-QUINOLYL)THIOUREA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA typically involves the reaction of phenethylamine with 3-quinoline isothiocyanate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide (DMSO) at room temperature. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of thiourea derivatives, including N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA, often involves the use of continuous-flow processes to ensure high yields and purity. These processes are designed to be eco-friendly and cost-effective, utilizing readily available starting materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of halides and bases under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives .
Scientific Research Applications
N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA involves its interaction with various molecular targets and pathways. The compound acts as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit the activity of certain enzymes, leading to its antibacterial and anticancer effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-PHENYLTHIOUREA: Known for its use as a tyrosinase inhibitor and its applications in the treatment of hyperpigmentation disorders.
N-CYANO-N-PHENYL-P-TOLUENESULFONAMIDE: Used as a cyanation reagent in organic synthesis and exhibits interesting biological activities.
BENZOYL THIOUREA DERIVATIVES: Studied for their antioxidant, antibacterial, and anticancer activities.
Uniqueness
N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA stands out due to its unique combination of a phenethylamine moiety and a quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c22-18(19-11-10-14-6-2-1-3-7-14)21-16-12-15-8-4-5-9-17(15)20-13-16/h1-9,12-13H,10-11H2,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJAMIHPGQGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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